IC261 falls under the category of small molecule inhibitors, specifically designed to inhibit protein kinases. It is classified as a dual inhibitor of casein kinases and tubulin polymerization, making it a compound of interest in the field of oncology.
The synthesis of IC261 involves a condensation reaction between indolin-2-one and 2,4,6-trimethoxybenzaldehyde in the presence of piperidine as a catalyst. The following steps outline the synthesis process:
The final product is characterized by Nuclear Magnetic Resonance spectroscopy, confirming its structure through specific chemical shifts corresponding to various protons in the molecule .
IC261 has a complex molecular structure characterized by an indolin-2-one backbone with a benzylidene moiety. The key structural features include:
The structure allows for interactions with tubulin at the colchicine binding site, which is critical for its mechanism of action regarding microtubule destabilization .
IC261 participates in several significant chemical reactions within biological systems:
The mechanism by which IC261 exerts its effects involves several pathways:
IC261 exhibits several notable physical and chemical properties:
These properties are essential for its application in biological assays and therapeutic contexts.
IC261 has diverse applications primarily within cancer research:
IC261 (3-[(2,4,6-Trimethoxyphenyl)methylidenyl]-indolin-2-one) is a well-characterized ATP-competitive inhibitor targeting serine/threonine kinases CK1δ and CK1ε, with selectivity over CK1α. The CK1 family regulates diverse cellular processes, including Wnt/β-catenin signaling, circadian rhythms, DNA repair, and apoptosis. CK1δ and CK1ε share 98% homology in their kinase domains but differ in C-terminal regulatory regions, contributing to non-redundant biological functions [2] [4].
CK1δ/ε phosphorylates key components of the Wnt pathway, including Dishevelled (Dvl), Adenomatous Polyposis Coli (APC), and β-catenin. Phosphorylation of Dvl by CK1ε stabilizes the β-catenin destruction complex (Axin/APC/GSK-3β), promoting β-catenin degradation. IC261 disrupts this process by inhibiting CK1δ/ε kinase activity, leading to β-catenin accumulation and transcriptional activation of oncogenes (e.g., MYC, CCND1) [2] [5]. However, studies using nanomolar-potency CK1δ/ε inhibitors (PF-670462, PF-4800567) revealed minimal anti-proliferative effects, suggesting IC261’s Wnt modulation occurs primarily at high concentrations (>25 μM) and may not drive its primary anti-cancer activity [4].
Table 1: CK1 Isoforms and Their Roles in Key Signaling Pathways
Isoform | Key Substrates | Cellular Process | Effect of IC261 |
---|---|---|---|
CK1δ | Dvl, APC, β-catenin | Wnt signaling | Inhibits β-catenin phosphorylation (IC₅₀: 1–25 µM) |
CK1ε | Dvl, Per2 | Wnt, circadian regulation | Blocks Per2 degradation (100 µM) |
CK1α | β-catenin (S45), p53 | Wnt, p53 degradation | Weak inhibition (IC₅₀ >100 µM) |
CK1δ/ε phosphorylates the circadian regulator PERIOD 2 (Per2), targeting it for ubiquitin-mediated degradation. IC261 (100 μM) stabilizes Per2 by inhibiting CK1δ/ε-dependent phosphorylation, thereby altering circadian clock dynamics. Unlike PF-670462 (which phase-shifts circadian rhythms at nanomolar concentrations), IC261’s circadian effects require supraphysiological doses, indicating limited bioactivity at low concentrations [4] [9].
Beyond CK1 inhibition, IC261 directly destabilizes microtubules by binding the colchicine site on β-tubulin. This off-target activity occurs at sub-micromolar concentrations (0.4–10 μM) and drives potent anti-mitotic effects independent of CK1δ/ε [4] [7].
Co-crystallization studies (2.85 Å resolution) reveal IC261’s binding to the curved conformation of β-tubulin at the interface of strands S8–S10, helix H7, and loop T7. Key interactions include:
Table 2: Structural and Functional Comparison of IC261 and Colchicine Tubulin Binding
Parameter | IC261 | Colchicine |
---|---|---|
Binding Site | β-tubulin colchicine site | β-tubulin colchicine site |
Key Interactions | H-bond: βAsp249; Hydrophobic: βLeu253 | H-bond: βCys241; Hydrophobic: βLeu248 |
T7 Loop Conformation | Displaced, blocking straight conformation | Similar displacement |
Affinity | Kd ≈ colchicine | Reference standard |
IC261 (0.4–10 μM) rapidly depolymerizes interphase and spindle microtubules within 30 minutes, triggering:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7